1,1'-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene]
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Overview
Description
1,1’-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene] is a complex organic compound with the molecular formula C28H20N2O4S3 and a molecular weight of 544.676 . It is known for its unique structure, which includes isothiocyanate groups and a sulfonyl linkage, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
The synthesis of 1,1’-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene] involves multiple steps. One common method includes the reaction of amines with phenyl isothiocyanate under mild conditions and nitrogen protection . This reaction is typically carried out in dimethylbenzene as a solvent, yielding high purity and efficiency . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
1,1’-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate groups into amines.
Substitution: The isothiocyanate groups can participate in nucleophilic substitution reactions, forming thioureas or other derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene] involves its isothiocyanate groups, which can react with nucleophilic sites on proteins and other biomolecules . This reactivity allows it to inhibit enzymes like ALDH, affecting cellular processes and potentially leading to anticancer effects . The sulfonyl linkage also contributes to its stability and reactivity in various chemical environments.
Comparison with Similar Compounds
Similar compounds include other isothiocyanates such as 1-(isothiocyanatomethyl)-4-phenylbenzene and 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene . Compared to these, 1,1’-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene] is unique due to its sulfonyl linkage, which enhances its stability and reactivity . This makes it particularly valuable in applications requiring robust and reactive compounds.
Properties
CAS No. |
40939-82-0 |
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Molecular Formula |
C28H20N2O4S3 |
Molecular Weight |
544.7 g/mol |
IUPAC Name |
2-isothiocyanato-4-[3-isothiocyanato-4-(3-methylphenoxy)phenyl]sulfonyl-1-(3-methylphenoxy)benzene |
InChI |
InChI=1S/C28H20N2O4S3/c1-19-5-3-7-21(13-19)33-27-11-9-23(15-25(27)29-17-35)37(31,32)24-10-12-28(26(16-24)30-18-36)34-22-8-4-6-20(2)14-22/h3-16H,1-2H3 |
InChI Key |
OCXQTWOSQFDQTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)OC4=CC=CC(=C4)C)N=C=S)N=C=S |
Origin of Product |
United States |
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